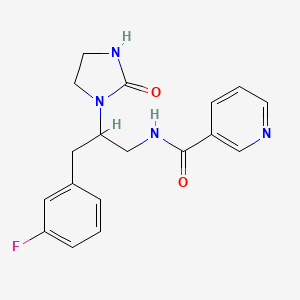

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, also known as FPhN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPhN belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Neuroprotective Potential

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide demonstrates significant neuroprotective potential, particularly through its interaction with sodium-calcium exchangers (NCXs). Research indicates that this compound preferentially inhibits NCX3 isoforms, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity could be utilized in developing treatments for neurological conditions characterized by calcium dysregulation (Iwamoto & Kita, 2006).

Antifungal Activity

A series of 2-aminonicotinamide derivatives, sharing structural similarities with N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, have shown promising antifungal properties. These compounds inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, exhibiting potent activity against Candida albicans and other fungal pathogens. This suggests potential applications in antifungal drug development (Ni et al., 2017).

Antimicrobial and Herbicidal Potential

Research into nicotinamide derivatives has uncovered their antimicrobial properties against a range of bacteria and fungi. Additionally, certain derivatives have shown herbicidal activity, indicating their potential use in agricultural applications to control weed growth (Patel & Shaikh, 2010). This versatility highlights the broad applicability of these compounds beyond pharmaceutical uses.

Cellular Metabolism and Antiproliferative Effects

Nicotinamide plays a critical role in cellular metabolism, primarily through its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. Its derivatives, including N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, could influence oxidative stress and various cellular pathways, potentially offering therapeutic strategies for diseases characterized by metabolic dysregulation. Moreover, these compounds have been explored for their antiproliferative effects against cancer cells, suggesting a role in cancer treatment (Maiese et al., 2009).

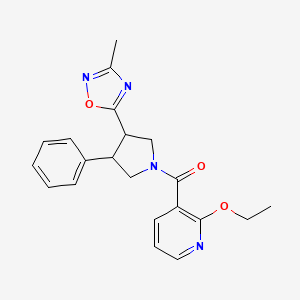

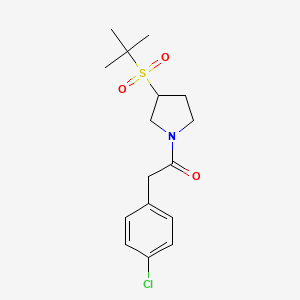

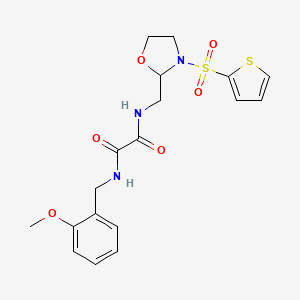

Structural Characterization and Biological Activity

Structural characterization of nicotinamide and its derivatives, such as N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, has facilitated understanding of their biological activity. Through structural modifications, these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, or anti-inflammatory effects. This structural understanding is pivotal in designing compounds with specific biological activities for therapeutic applications (Burnett et al., 2015).

Propriétés

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKRBJIPBASZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)